![molecular formula C14H11N3O2S B14274241 Benzoyl azide, 2-[(4-methoxyphenyl)thio]- CAS No. 183583-30-4](/img/structure/B14274241.png)
Benzoyl azide, 2-[(4-methoxyphenyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoyl azide, 2-[(4-methoxyphenyl)thio]- is an organic compound that features both azide and thioether functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoyl azide, 2-[(4-methoxyphenyl)thio]- typically involves the reaction of benzoyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure the safe handling of azides, which can be explosive under certain conditions.
Industrial Production Methods
While specific industrial production methods for benzoyl azide, 2-[(4-methoxyphenyl)thio]- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require stringent safety protocols due to the hazardous nature of azides. The use of continuous flow reactors could be considered to enhance safety and efficiency in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoyl azide, 2-[(4-methoxyphenyl)thio]- can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium azide, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzoyl azide, 2-[(4-methoxyphenyl)thio]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It can also be used in click chemistry reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and targeted delivery systems.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique reactivity.
Mécanisme D'action
The mechanism of action of benzoyl azide, 2-[(4-methoxyphenyl)thio]- involves the reactivity of the azide and thioether groups. The azide group can undergo cycloaddition reactions, forming triazoles in the presence of alkynes (click chemistry). The thioether group can participate in oxidation and substitution reactions, providing versatility in chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl azide: Lacks the thioether group, making it less versatile in certain chemical reactions.
4-Methoxyphenyl azide:
Thioanisole: Contains the thioether group but lacks the azide functionality, limiting its use in click chemistry.
Uniqueness
Benzoyl azide, 2-[(4-methoxyphenyl)thio]- is unique due to the presence of both azide and thioether groups, which provide a combination of reactivity that is not found in simpler compounds. This dual functionality allows for a wider range of chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
183583-30-4 |
|---|---|
Formule moléculaire |
C14H11N3O2S |
Poids moléculaire |
285.32 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)sulfanylbenzoyl azide |
InChI |
InChI=1S/C14H11N3O2S/c1-19-10-6-8-11(9-7-10)20-13-5-3-2-4-12(13)14(18)16-17-15/h2-9H,1H3 |
Clé InChI |
QXIHKPRKCUIWCE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)SC2=CC=CC=C2C(=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


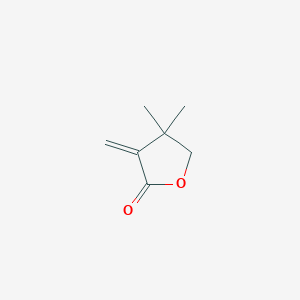
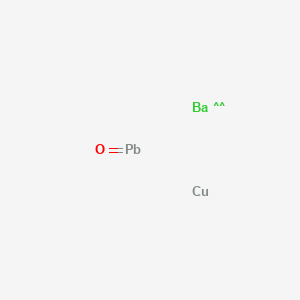
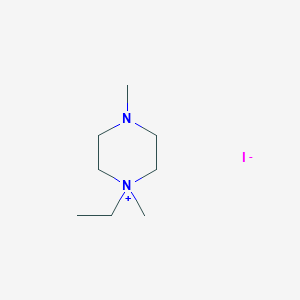
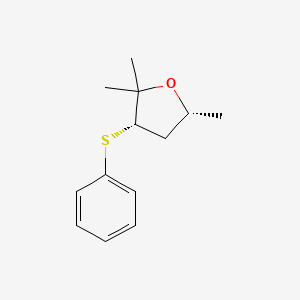
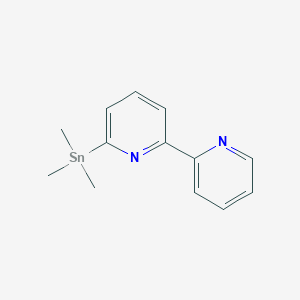



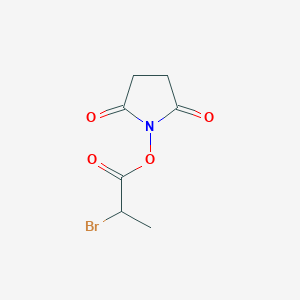

![3-(Prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14274224.png)
![Acetamide, N-[4-(4-chlorobutoxy)-2-nitrophenyl]-](/img/structure/B14274232.png)
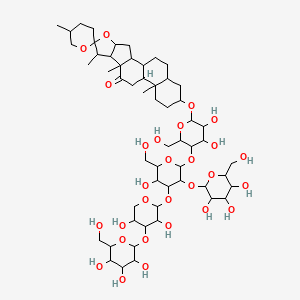
![2-Methyl-N,N-bis[(quinolin-2-yl)sulfanyl]propan-2-amine](/img/structure/B14274243.png)
